The Original Synthesis of Sulfonmethane: A Technical Retrospective of Eugen Baumann's Pioneering Work
The Original Synthesis of Sulfonmethane: A Technical Retrospective of Eugen Baumann's Pioneering Work
Abstract
This technical guide provides an in-depth analysis of the original synthesis of Sulfonmethane (Sulfonal), a historically significant hypnotic agent, as first described by Eugen Baumann in the late 19th century. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the seminal experimental protocols. Included are meticulously reconstructed experimental procedures, quantitative data summarized from historical sources, and a visualization of the synthetic pathway. This paper also briefly discusses the analogous synthesis of Trional and Tetronal, compounds developed in parallel by Baumann and Alfred Kast, to provide a comparative context for these early organosulfur hypnotics.
Introduction
The late 19th century was a period of significant advancement in medicinal chemistry, with the pioneering work of chemists like Eugen Baumann paving the way for the development of synthetic therapeutic agents. Baumann's contributions to the understanding of organosulfur compounds were particularly noteworthy.[1][2][3][4] In 1888, Baumann, in collaboration with Alfred Kast, introduced Sulfonmethane, more commonly known as Sulfonal, as a new hypnotic agent.[5][6] This was soon followed by the introduction of the structurally related compounds Trional and Tetronal.[5][6][7]
The synthesis of these compounds represented a significant step in the application of fundamental organic chemistry to the creation of medicinal compounds. The core of Baumann's method for producing Sulfonmethane is a two-step process: the condensation of a ketone with a mercaptan, followed by the oxidation of the resulting intermediate.[8][9] This guide will detail the original methodology for the synthesis of Sulfonmethane and its analogues, presenting the available quantitative data and experimental procedures as closely as possible to the original descriptions.
Synthetic Pathway and Mechanism
The synthesis of Sulfonmethane and its analogues, Trional and Tetronal, proceeds through a two-stage process. The initial step involves the formation of a mercaptol (or mercaptal) from the corresponding ketone and ethyl mercaptan. This is followed by the oxidation of the mercaptol to the final disulfone product.
Stage 1: Mercaptol Formation
In this stage, the parent ketone (acetone for Sulfonmethane, butanone for Trional, and diethyl ketone for Tetronal) reacts with ethyl mercaptan, typically in the presence of an acid catalyst such as hydrochloric acid, to form the corresponding diethylthioacetal.[8][9]
Stage 2: Oxidation
The intermediate mercaptol is then oxidized to form the disulfone. Potassium permanganate was the oxidizing agent of choice in the original synthesis, a common and powerful oxidant for this type of transformation.[8][9]
Quantitative Data Summary
The following table summarizes the key reactants and physical properties of Sulfonmethane, Trional, and Tetronal as derived from historical and chemical literature. Due to the age of the original publications, comprehensive quantitative data such as precise yields from the initial syntheses are not always available in modern databases. The data presented is a compilation from various sources referencing the original work.
| Compound | Parent Ketone | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Sulfonmethane (Sulfonal) | Acetone | C₇H₁₆O₄S₂ | 228.33 | 124-126 | 300 |
| Trional | Butanone (Methyl Ethyl Ketone) | C₈H₁₈O₄S₂ | 242.35 | 76 | Decomposes |
| Tetronal | Diethyl Ketone | C₉H₂₀O₄S₂ | 256.38 | 85 | Decomposes |
Table 1: Reactants and Physical Properties of Sulfonmethane and its Analogues.[5][6][7][9]
Experimental Protocols
The following protocols are reconstructed based on descriptions of the original synthesis methods for Sulfonmethane.
Synthesis of 2,2-Bis(ethylthio)propane (Acetone Diethyl Mercaptol)
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Reaction Setup: A mixture of acetone and ethyl mercaptan is prepared.
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Catalysis: A stream of dry hydrogen chloride gas is passed through the cooled reaction mixture, or concentrated hydrochloric acid is added.
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Reaction Conditions: The reaction is typically carried out at a low temperature, often with cooling in an ice bath, to control the exothermic nature of the reaction.
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Work-up: The oily layer containing the mercaptol is separated from the aqueous layer. It is then washed with water and a dilute solution of a base (e.g., sodium hydroxide) to remove any remaining acid.
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Purification: The crude mercaptol is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be purified by distillation.
Synthesis of Sulfonmethane (2,2-Bis(ethylsulfonyl)propane)
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Reaction Setup: The purified 2,2-bis(ethylthio)propane is placed in a flask.
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Oxidation: A 5% aqueous solution of potassium permanganate is added in small portions to the mercaptol with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
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Reaction Monitoring: The addition of potassium permanganate is continued until the purple color of the permanganate persists, indicating that the oxidation is complete.
-
Work-up: The reaction mixture, containing a precipitate of manganese dioxide, is heated to boiling. A solution of sodium bisulfite is then added to decolorize the mixture by reducing the excess permanganate and manganese dioxide.
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Isolation and Purification: The hot solution is filtered to remove any insoluble material. Upon cooling of the filtrate, Sulfonmethane crystallizes out. The crude product can be collected by filtration and purified by recrystallization from hot water or aqueous alcohol. The resulting product is described as colorless, odorless, and almost tasteless prismatic crystals.[10]
Visualization of the Synthetic Workflow
The logical flow of the synthesis of Sulfonmethane can be represented as a two-step process. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Synthetic pathway of Sulfonmethane from acetone and ethyl mercaptan.
Conclusion
The original synthesis of Sulfonmethane by Eugen Baumann stands as a landmark achievement in the early history of medicinal chemistry. The two-step process, involving the formation of a mercaptol followed by oxidation, was an effective and straightforward method for the production of this novel hypnotic agent. While the therapeutic use of Sulfonmethane and its analogues has been largely discontinued due to safety concerns, the chemical principles underlying their synthesis remain fundamental to the field of organic chemistry. This guide has aimed to provide a detailed and technically focused retrospective of this important work for the benefit of modern researchers and professionals in the field.
References
- 1. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]
- 2. US3257464A - Process for the preparation of ethyl mercaptan and diethyl sulfide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2472470A - Process for the preparation of mercaptans - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
